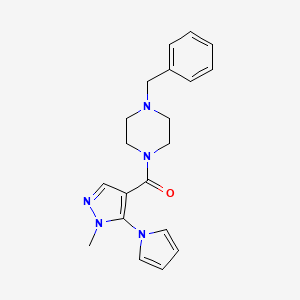![molecular formula C11H18N2O2S B4501979 N-{3-[methyl(phenyl)amino]propyl}methanesulfonamide](/img/structure/B4501979.png)
N-{3-[methyl(phenyl)amino]propyl}methanesulfonamide
Vue d'ensemble
Description
N-{3-[methyl(phenyl)amino]propyl}methanesulfonamide is a useful research compound. Its molecular formula is C11H18N2O2S and its molecular weight is 242.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 242.10889899 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potassium Channel Blocking Activity
Methanesulfonamide derivatives have been synthesized and evaluated for their potential as Class III antiarrhythmic agents. These compounds have shown to block potassium channels, effectively increasing the cardiac action potential duration (APD) without affecting cardiac muscle conduction velocity. Such characteristics suggest their utility in managing arrhythmias. The study emphasizes that certain structural modifications, like incorporating hydrophobic groups, significantly enhance this activity, indicating a promising direction for developing new antiarrhythmic drugs (Connors et al., 1991).
Nuclear Quadrupole Relaxation Studies
The nuclear quadrupole resonances (NQR) of methanesulfonamide have been analyzed to understand their molecular behavior under various temperatures. This research provides insights into the compound's dynamic properties, such as rotational and reorientational motions, which are crucial for designing materials and compounds with specific electronic and magnetic properties (Negita et al., 1979).
Enzymatic Reactions and Metabolism Studies
Methanesulfonamide derivatives have been explored for their roles in enzymatic reactions and metabolic pathways. For instance, their analogues were investigated as substrates for methyl-coenzyme M reductase, an enzyme crucial for methane biosynthesis in certain microorganisms. This research sheds light on the metabolic versatility of these compounds and their potential impact on biochemical processes, such as methane production and sulfur cycling (Gunsalus et al., 1978).
Antibacterial Activity
Sulfonamide derivatives, including those related to methanesulfonamide, have been synthesized and tested for their antibacterial efficacy. The study found that these compounds exhibit significant activity against a range of gram-positive and gram-negative bacteria, highlighting their potential as lead compounds for developing new antibacterial agents (Özdemir et al., 2009).
Structural and Molecular Studies
Research has also focused on understanding the structural aspects of methanesulfonamide derivatives. For example, X-ray diffraction studies have been conducted to determine the molecular conformation and intermolecular interactions of such compounds. These studies are foundational for designing molecules with desired physical and chemical properties for various applications (Dey et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(N-methylanilino)propyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-13(11-7-4-3-5-8-11)10-6-9-12-16(2,14)15/h3-5,7-8,12H,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXLPXZTBSTIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNS(=O)(=O)C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B4501896.png)
![N-[2-(tert-butylthio)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4501909.png)
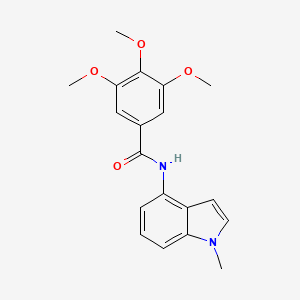
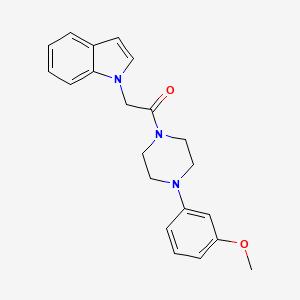
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4501925.png)
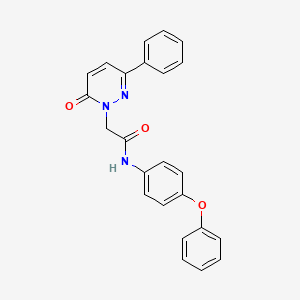
![N-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine](/img/structure/B4501931.png)
![1-ethyl-7-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B4501941.png)
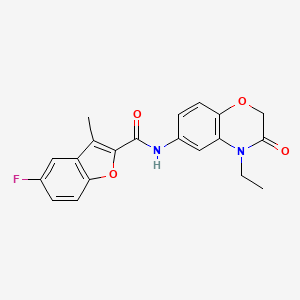
![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4501949.png)
![2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone](/img/structure/B4501957.png)
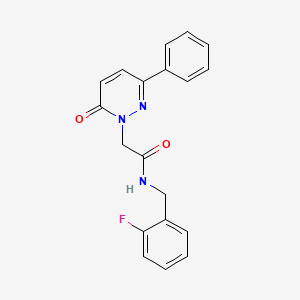
![3-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B4501985.png)
